2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, a related compound, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .Molecular Structure Analysis
The molecular structure of similar compounds can be complex. For example, the compound 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester has a molecular weight of 222.2372 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be quite diverse. For example, the compound 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester has a molecular weight of 222.2372 .Scientific Research Applications
Photovoltaic Device Efficiency Enhancement Research has demonstrated the use of small molecules like ITIC, which share structural similarities with 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone, as additives in the electron transport layers of perovskite solar cells. The incorporation of such molecules has shown to improve power conversion efficiency and current density, highlighting the potential of these compounds in enhancing photovoltaic properties (Yingqiang Li et al., 2018).
Forensic Analysis of Synthetic Routes Another study explored the forensic analysis of amphetamine synthesis, identifying by-products like indene derivatives in the process. This research underlines the relevance of similar compounds in distinguishing between different synthetic routes used in illicit drug production (J. Power et al., 2017).
Electronic Structure Investigations Investigations into the electronic structures of polythiophenes and their derivatives, including compounds structurally related to this compound, provide valuable insights into their stability and bonding. Such studies contribute to our understanding of conducting polymers and their applications (Gülşen Baci Kiliç et al., 1996).
Photochemical Studies Photochemical studies have revealed interesting behaviors of related compounds under light exposure, such as photorelease reactions and the formation of specific by-products. These findings are crucial for applications in photochemistry and organic synthesis (A. P. Pelliccioli et al., 2001).
Polymerization and Material Synthesis Research on the polymerization and cationic polymerization of derivatives like 2-(MULTIMETHOXY)PHENYL-4-METHYLENE-1,3-DIOXOLANE showcases the synthetic versatility of these compounds. Such work paves the way for new materials with potential applications in various fields (Jong-Tae Kim & M. Gong, 1999).
Organic Sensitizers for Solar Cells The molecular engineering of organic sensitizers for solar cell applications is a critical area of research. Compounds with structures similar to this compound have been investigated for their potential as high-efficiency sensitizers, underscoring the relevance of such molecules in renewable energy technologies (Sanghoon Kim et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been shown to have some activity as a monoamine oxidase inhibitor .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Related compounds have been shown to affect the monoamine oxidase pathway , which plays a crucial role in the metabolism of neurotransmitters.
Result of Action
Based on its structural similarity to other compounds, it may have potential effects on neurotransmitter metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone . .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O3/c1-26-21-13-12-16(15-22(21)27-2)14-20-23(17-8-4-3-5-9-17)18-10-6-7-11-19(18)24(20)25/h3-15,23H,1-2H3/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKYSRLPCGRYAG-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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